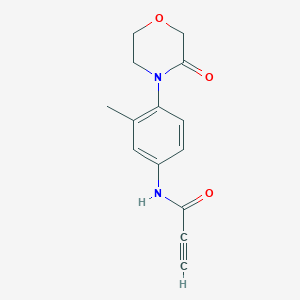
N-(3-methyl-4-(3-oxomorpholino)phenyl)propiolamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methyl-4-(3-oxomorpholino)phenyl)propiolamide, commonly known as MO-01, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. MO-01 belongs to the class of molecules known as propiolamides, which have been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. In
Mechanism of Action
The mechanism of action of MO-01 is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways. One study showed that MO-01 inhibited the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a critical role in the production of prostaglandins, which are involved in inflammation and pain. Another study demonstrated that MO-01 inhibited the activity of mitogen-activated protein kinases (MAPKs), a family of signaling proteins that play a critical role in cell proliferation and survival.
Biochemical and Physiological Effects
MO-01 has been shown to exhibit a range of biochemical and physiological effects in various scientific research studies. One study showed that MO-01 had potent antioxidant activity by scavenging free radicals and reducing oxidative stress. Another study demonstrated that MO-01 had analgesic activity by reducing pain sensitivity in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using MO-01 in lab experiments is its high potency and selectivity, which allows for effective targeting of specific enzymes and signaling pathways. However, one of the limitations of using MO-01 is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on MO-01. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of MO-01. Another area of interest is the investigation of the potential therapeutic applications of MO-01 in various disease models, including inflammatory disorders, cancer, and neurodegenerative diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of MO-01 and its potential interactions with other drugs and compounds.
Synthesis Methods
The synthesis of MO-01 involves the reaction of 3-methyl-4-(3-oxomorpholino)aniline with propargyl bromide in the presence of a base such as potassium carbonate. The reaction yields MO-01 as a white solid with a melting point of 164-166°C. The purity of MO-01 can be confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
MO-01 has been investigated for its potential therapeutic applications in various scientific research studies. One such study showed that MO-01 exhibited potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. Another study demonstrated that MO-01 had potent anticancer activity against breast cancer cells by inducing apoptosis and inhibiting cell proliferation.
properties
IUPAC Name |
N-[3-methyl-4-(3-oxomorpholin-4-yl)phenyl]prop-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-3-13(17)15-11-4-5-12(10(2)8-11)16-6-7-19-9-14(16)18/h1,4-5,8H,6-7,9H2,2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFNYGCMXVINJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C#C)N2CCOCC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methyl-4-(3-oxomorpholino)phenyl)propiolamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

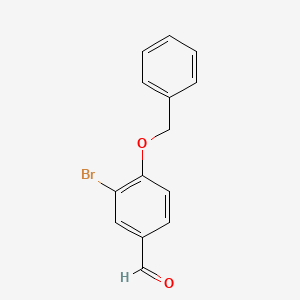
![1-[2-Methyl-6-(trifluoromethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2967728.png)
![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide](/img/structure/B2967729.png)
![(4-methylphenyl){4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone](/img/structure/B2967731.png)
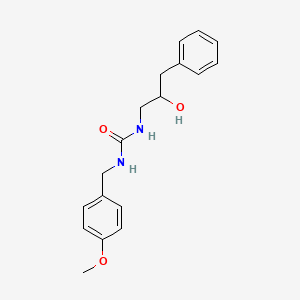
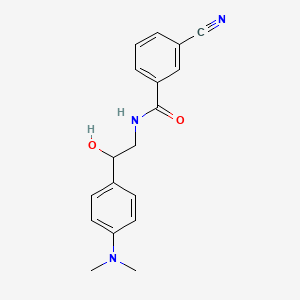
![5,6-dimethyl-3-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2967735.png)
![(2E)-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2967737.png)
![2-Benzylsulfanyl-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2967741.png)

![3-(4-Chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2967744.png)
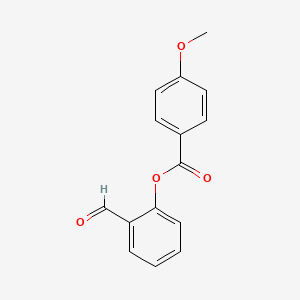
![[4-(Dimethylamino)phenyl]-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2967746.png)
![8-[2-(2,3-Dichlorophenyl)acetyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2967747.png)